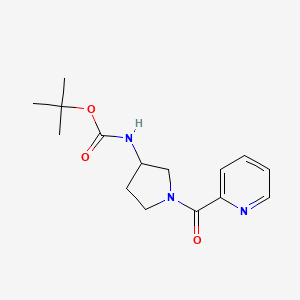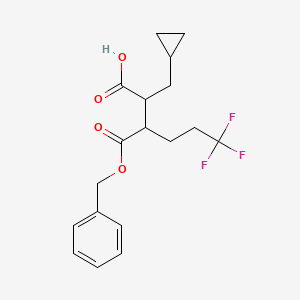
4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the benzyl and heptanoyl groups in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one typically involves the condensation of (S)-4-benzyl-2-oxazolidinone with heptanoic acid or its derivatives. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction conditions may include refluxing in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and yield. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: In the chemical industry, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. The compound facilitates the formation of chiral intermediates by providing a stereocontrolled environment during chemical reactions. This is achieved through the formation of diastereomeric complexes with substrates, which can then be selectively transformed into the desired enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: A precursor to (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, used in similar asymmetric synthesis applications.
(S)-4-Isopropyl-3-heptanoyloxazolidin-2-one: Another chiral oxazolidinone derivative with different substituents, offering varied reactivity and selectivity.
(S)-4-Phenyl-3-heptanoyloxazolidin-2-one: Similar in structure but with a phenyl group instead of a benzyl group, affecting its chemical properties and applications.
Uniqueness
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one stands out due to its specific combination of benzyl and heptanoyl groups, which provide unique steric and electronic effects. These effects enhance its performance as a chiral auxiliary, making it particularly effective in certain asymmetric synthesis reactions. Its versatility and efficiency in producing enantiomerically pure compounds make it a valuable tool in both academic and industrial research.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
InChIキー |
JTBHSDQWSCKSRZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)

![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)

![(5AR,10bS)-2-(2,6-dibromophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14783288.png)


![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)

